molecular formula C13H10INO B1392037 2-(2-Iodobenzoyl)-6-methylpyridine CAS No. 1187165-70-3

2-(2-Iodobenzoyl)-6-methylpyridine

Cat. No.: B1392037
CAS No.: 1187165-70-3
M. Wt: 323.13 g/mol
InChI Key: BOMABOKIOHJIOF-UHFFFAOYSA-N
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Description

2-(2-Iodobenzoyl)-6-methylpyridine is an organic compound that belongs to the class of aromatic ketones It features a benzoyl group substituted with an iodine atom at the ortho position and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodobenzoyl)-6-methylpyridine typically involves the iodination of 2-benzoyl-6-methylpyridine. One common method is the Sandmeyer reaction, where the diazotization of anthranilic acid is followed by a reaction with iodide . The reaction conditions often include the use of acetic acid as a solvent and sodium nitrite as a reagent at low temperatures to facilitate the formation of the diazonium salt, which then reacts with potassium iodide to introduce the iodine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding iodoxy derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to a less oxidized state.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst, such as palladium.

Major Products Formed

    Oxidation: Formation of iodoxybenzoic acid derivatives.

    Reduction: Formation of deiodinated benzoyl derivatives.

    Substitution: Formation of azido or thiol-substituted benzoyl derivatives.

Scientific Research Applications

2-(2-Iodobenzoyl)-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodobenzoyl)-6-methylpyridine involves its interaction with molecular targets through its iodine and benzoyl functional groups. The iodine atom can participate in halogen bonding, while the benzoyl group can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Iodobenzoyl)-6-methylpyridine is unique due to the presence of both iodine and methyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions in biological systems.

Properties

IUPAC Name

(2-iodophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMABOKIOHJIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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